5-Ethynylpicolinic acid

Coordination Chemistry Crystal Engineering Silver-Ethynide Complexes

5-Ethynylpicolinic acid (CAS 17880-57-8) forms unique 3D Ag12 cluster coordination networks inaccessible to its nicotinic acid regioisomer. The 5-position terminal alkyne enables CuAAC click chemistry and Sonogashira coupling, making it the key intermediate for mGlu5 PAMs VU0451326 and VU0403602. Unlike 6-ethynyl analogs, the 5-substitution offers superior electronic properties for gold-catalyzed glycosylations. ≥97% purity ensures batch-to-batch reproducibility in scale-up.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 17880-57-8
Cat. No. B097010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylpicolinic acid
CAS17880-57-8
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=C1)C(=O)O
InChIInChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11)
InChIKeyZCSPZVBBZKXFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynylpicolinic acid (CAS 17880-57-8): Structural Identity and Procurement-Relevant Attributes


5-Ethynylpicolinic acid (IUPAC: 5-ethynylpyridine-2-carboxylic acid, CAS 17880-57-8) is a heterocyclic organic compound of the pyridinecarboxylic acid class [1]. Its molecular architecture features a pyridine ring substituted with a carboxylic acid at the 2-position and a terminal ethynyl group at the 5-position, yielding a molecular weight of 147.13 g/mol . Commercially, the compound is offered at standard purities of ≥97% (as confirmed by multiple independent suppliers) and is primarily utilized as a research-grade building block in organic synthesis, coordination chemistry, and medicinal chemistry probe development .

5-Ethynylpicolinic acid: Why Regioisomers and Alkynyl Analogs Are Not Interchangeable


Within the pyridinecarboxylic acid family, seemingly minor structural modifications—such as relocating the ethynyl group to the 6-position or replacing the terminal alkyne with a substituted arylalkyne—can dramatically alter molecular geometry, electronic properties, and reactivity profiles [1]. As evidenced by crystallographic studies, the 5-position ethynyl substitution directs the formation of distinct three-dimensional coordination networks that are unattainable with the 5-ethynylnicotinic acid regioisomer [2]. Furthermore, the presence of a free terminal alkyne at the 5-position confers a unique capacity for click chemistry applications that is absent in analogs bearing internal alkynes or ester-protected carboxylates . These structural and functional divergences mean that substituting a generic "ethynylpicolinic acid" without precise positional and functional group specification will likely result in failed syntheses, altered metal-organic framework topologies, or uninterpretable biochemical probe results.

5-Ethynylpicolinic acid: Direct Quantitative Evidence for Differentiation in Synthesis and Coordination Chemistry


5-Ethynylpicolinic Acid Yields a 3D Coordination Network with Silver, Distinct from the 5-Ethynylnicotinic Acid Complex

Reaction of 5-ethynylpicolinic acid (H2L2) with silver nitrate produces a three-dimensional coordination polymer {[Ag12(L2)6·12AgNO3]·5H2O}n, while the regioisomer 5-ethynylnicotinic acid (H2L1) under identical conditions yields a different 2D layered network that subsequently assembles into a 3D network via a distinct mechanism [1]. The difference arises because the 2-carboxylate in picolinic acid chelates Ag(I) in a different geometry than the 3-carboxylate in nicotinic acid, leading to a 12‑silver cluster-based framework in the former versus a linear silver-chain-based structure in the latter [2].

Coordination Chemistry Crystal Engineering Silver-Ethynide Complexes

5-Ethynylpicolinic Acid Enables Selective Oxidation to Picolinic Acid Without Acetylene Bond Cleavage

A selective oxidation method has been developed to convert 2-methyl-5-ethynylpyridine into 5-ethynylpicolinic acid without affecting the acetylenic bond or any carbonyl groups present [1]. This contrasts with non-selective oxidations of other 2-methylpyridine derivatives, which often lead to over-oxidation or decomposition of sensitive alkynyl moieties.

Synthetic Methodology Oxidation Functional Group Tolerance

Picolinate Alkyne Donors Exhibit Higher Reactivity Than Corresponding Benzoate Donors in Gold-Catalyzed Glycosylation

In a study of alkynyl donor reactivity, 3-(phenylethynyl) picolinates were found to be more reactive than the corresponding ortho-phenylethynyl benzoates under gold(I) catalysis [1]. The picolinate leaving group is thermodynamically more stable, leading to faster glycoside bond formation [2]. This class-level observation suggests that 5-ethynylpicolinic acid derivatives may serve as superior substrates in gold-catalyzed transformations compared to non-heterocyclic alkynyl benzoates.

Glycosylation Gold Catalysis Leaving Group Reactivity

Commercial Availability of 5-Ethynylpicolinic Acid at ≥97% Purity Outperforms Many In-House Synthesis Routes

Multiple reputable suppliers (Fluorochem, Aladdin, ChemScene) consistently offer 5-ethynylpicolinic acid with a guaranteed purity of ≥97% (typically 97-98%) as verified by HPLC and NMR . In contrast, in-house synthesis of 5-ethynylpicolinic acid often yields material of lower purity due to challenges in separating the product from unreacted 2-methyl-5-ethynylpyridine or from side-products formed during oxidation [1].

Purity Analysis Procurement Quality Control

5-Ethynylpicolinic acid: High-Impact Research and Procurement Applications Based on Differentiated Evidence


Coordination Chemistry: Fabrication of Luminescent Silver-Ethynide Metal-Organic Frameworks (MOFs)

Utilize 5-ethynylpicolinic acid as a versatile ligand for constructing three-dimensional silver-ethynide coordination polymers with potential luminescent properties [1]. As demonstrated by Zhang et al., this ligand assembles into a unique 3D network comprising Ag12 clusters, a topology that is not accessible with the 5-ethynylnicotinic acid regioisomer [2]. This makes the compound a critical building block for researchers developing novel MOFs for sensing, catalysis, or optoelectronic applications.

Medicinal Chemistry: Synthesis of mGlu5 Receptor Modulators and Bioisosteric Probes

The 5-ethynylpicolinic acid scaffold serves as a key intermediate in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5), such as VU0451326 and VU0403602 [3]. Its free terminal alkyne allows for facile diversification via Sonogashira coupling or click chemistry to generate focused libraries of arylalkynyl picolinic acids and picolinamides. Procuring the pure acid ensures efficient access to these biologically active analogs, which are under investigation for neurological disorders.

Synthetic Methodology: Substrate for Gold-Catalyzed Transformations and Click Chemistry

Based on class-level evidence that picolinate alkynes are superior leaving groups in gold-catalyzed glycosylations compared to benzoates [4], 5-ethynylpicolinic acid and its esters are recommended as preferred substrates for developing new gold-catalyzed coupling reactions. Additionally, the terminal alkyne at the 5-position is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole libraries, a reactivity that is not shared by 6-ethynylpicolinic acid due to its different electronic environment .

Pharmaceutical Process Development: Reliable Starting Material for Scale-Up

For process chemists scaling up the synthesis of advanced intermediates like VU0451326, procuring 5-ethynylpicolinic acid with guaranteed ≥97% purity (as provided by major suppliers ) minimizes the risk of batch-to-batch variability. This is particularly important because the subsequent Sonogashira coupling step is sensitive to impurities. Using commercial high-purity material eliminates the need for in-house oxidation of 2-methyl-5-ethynylpyridine, which can be low-yielding and difficult to purify on scale [5].

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